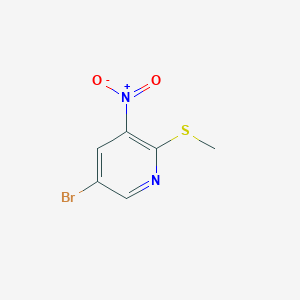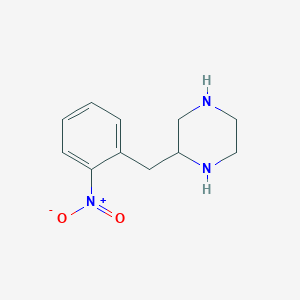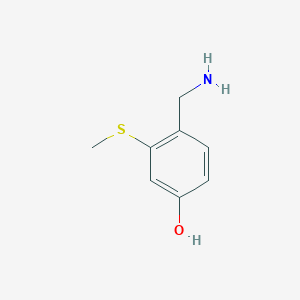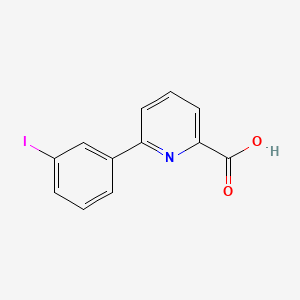
5-Bromo-2-(methylthio)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methylthio)-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)-3-nitropyridine typically involves the bromination of 2-(methylthio)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(methylthio)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 5-Bromo-2-(methylthio)-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)-3-nitropyridine or 5-Bromo-2-(methylsulfonyl)-3-nitropyridine.
Aplicaciones Científicas De Investigación
5-Bromo-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(methylthio)-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group make the compound reactive towards nucleophiles and reducing agents, respectively. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(methylthio)-3-nitropyridine is unique due to the presence of both a nitro group and a methylthio group on the pyridine ring, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
886372-84-5 |
|---|---|
Fórmula molecular |
C6H5BrN2O2S |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
5-bromo-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 |
Clave InChI |
FVXQSSPXNLMJDF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)




![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)






